![molecular formula C18H14O3 B049081 5-[4-(4-Hydroxyphenyl)phenyl]benzene-1,3-diol CAS No. 890854-82-7](/img/structure/B49081.png)

5-[4-(4-Hydroxyphenyl)phenyl]benzene-1,3-diol

説明

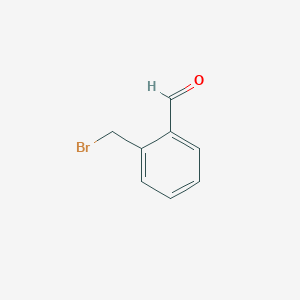

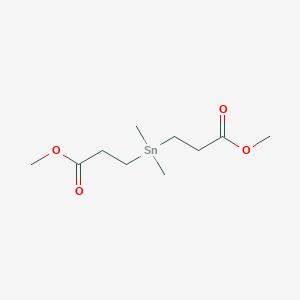

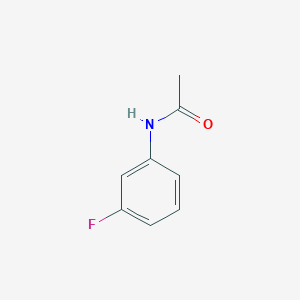

The compound “5-[4-(4-Hydroxyphenyl)phenyl]benzene-1,3-diol” belongs to the class of organic compounds known as stilbenes . These are organic compounds containing a 1,2-diphenylethylene moiety . Stilbenes (C6-C2-C6) are derived from the common phenylpropene (C6-C3) skeleton building block . The introduction of one or more hydroxyl groups to a phenyl ring leads to stilbenoids .

Molecular Structure Analysis

The molecular formula of “5-[4-(4-Hydroxyphenyl)phenyl]benzene-1,3-diol” is C18H14O3 . The compound has a molecular weight of 278.3 g/mol . The InChI string representation of the molecule is InChI=1S/C18H14O3/c19-16-7-5-13 (6-8-16)12-1-3-14 (4-2-12)15-9-17 (20)11-18 (21)10-15/h1-11,19-21H .Physical And Chemical Properties Analysis

The compound “5-[4-(4-Hydroxyphenyl)phenyl]benzene-1,3-diol” has a molecular weight of 278.3 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 278.094294304 g/mol . The topological polar surface area of the compound is 60.7 Ų . The compound has a heavy atom count of 21 .科学的研究の応用

Antioxidant Research

Summary of the Application

“5-[4-(4-Hydroxyphenyl)phenyl]benzene-1,3-diol” is a derivative of the compound dehydro-δ-viniferin and has been studied for its antioxidative activities. The compound and its derivatives are of interest in the field of antioxidant research.

Methods of Application or Experimental Procedures

The antioxidative activities of the compound and its derivatives were studied using density functional theory (DFT) calculations using the hybrid functional B3LYP and the 6-311G (d,p) basis set .

Results or Outcomes

The study found that the O–H bond breakage is reasonably responsible for the antioxidative activity, whereas the environment greatly influences results . The compound showed different antioxidative routes in different solvents, namely water, methanol, and especially acetone .

Excited-State Dynamical Reactions

Summary of the Application

The compound is also of interest in the field of excited-state dynamical reactions. The impact of the chalcogen atomic electronegativity (O, S, and Se atoms) of new organic molecules on excited-state dynamical reactions is self-evident .

Methods of Application or Experimental Procedures

A computational investigation of chalcogen-substituted 3,6-bis (4,5-dihydroxyoxazo-2-yl)benzene-1,2-diol (BDYBD) derivatives was performed . The study focused on characteristic BDYBD derivatives that contain intramolecular double hydrogen bonds .

Results or Outcomes

The study found that changes in atomic electronegativity affect the way hydrogen bonds interact and how excited molecules affect transfer protons . The variation in chalcogen atomic electronegativity has a regulatory effect on the excited-state dual-proton transfer (ESDPT) behavior of BDYBD derivatives .

特性

IUPAC Name |

5-[4-(4-hydroxyphenyl)phenyl]benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O3/c19-16-7-5-13(6-8-16)12-1-3-14(4-2-12)15-9-17(20)11-18(21)10-15/h1-11,19-21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DADMQAUVBPTTDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)O)C3=CC(=CC(=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[4-(4-Hydroxyphenyl)phenyl]benzene-1,3-diol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Cyclopenta[b]pyrrole, 1-acetyl-1,4,5,6-tetrahydro-3-methyl-(9CI)](/img/structure/B49001.png)

![N-Isobutyl-N-[4-methoxyphenylsulfonyl]glycyl hydroxamic acid](/img/structure/B49026.png)

![1-Hexyl-4-(4-isothiocyanatophenyl)bicyclo[2.2.2]octane](/img/structure/B49031.png)